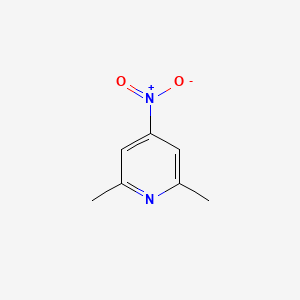

2,6-Dimethyl-4-nitropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLERZURONBJUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401980 | |

| Record name | 2,6-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4913-57-9 | |

| Record name | 2,6-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-nitropyridine (CAS 4913-57-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

2,6-Dimethyl-4-nitropyridine, a substituted pyridine derivative, has garnered significant interest within the fields of organic and medicinal chemistry. As a heterocyclic aromatic compound, its strategic placement of two methyl groups and a nitro functionality on the pyridine scaffold imparts a unique combination of reactivity and steric hindrance. This molecular architecture makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. The electron-withdrawing nature of the nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, rendering it susceptible to specific chemical transformations that are crucial for the construction of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in synthesis and analysis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4913-57-9 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 47 °C | [2] |

| Boiling Point | 253.4±35.0 °C (Predicted) | [3] |

| Density | Approximately 1.14 g/cm³ | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; insoluble in water. | |

| pKa | 2.74±0.10 (Predicted) |

Spectroscopic Characterization

While comprehensive, publicly available experimental spectra for this compound are limited, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (H-3, H-5): A singlet would be anticipated for the two equivalent protons on the pyridine ring. The electron-withdrawing nitro group would shift these protons downfield.

-

Methyl Protons (2,6-CH₃): A singlet integrating to six protons would be observed for the two equivalent methyl groups.

For the closely related 2,6-Dimethylpyridine N-oxide, the aromatic protons appear around δ 7.13-7.17 ppm and the methyl protons at δ 2.54 ppm in CDCl₃.[4] The presence of the nitro group in this compound would likely shift the aromatic proton signal further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals.

-

C-2 and C-6: One signal is expected for the two equivalent methyl-substituted carbons.

-

C-3 and C-5: One signal is anticipated for the two equivalent carbons adjacent to the nitro group.

-

C-4: A distinct signal for the carbon bearing the nitro group.

-

Methyl Carbons: One signal for the two equivalent methyl groups.

The chemical shifts are influenced by the nitrogen atom and the nitro group, with the carbon attached to the nitro group (C-4) expected at a lower field.[5]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by vibrations of the pyridine ring and the nitro group.

-

NO₂ Asymmetric Stretch: A strong band is expected in the range of 1570–1490 cm⁻¹.[6]

-

NO₂ Symmetric Stretch: A strong band is expected in the range of 1390–1300 cm⁻¹.[6]

-

C-H Stretch (Aromatic): Bands are anticipated in the 3100–3000 cm⁻¹ region.[7]

-

C-H Stretch (Alkyl): Bands are expected in the 3000–2850 cm⁻¹ region.[8]

-

C=C and C=N Ring Vibrations: Multiple bands will be present in the 1600–1400 cm⁻¹ region, characteristic of the pyridine ring.

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns could involve the loss of the nitro group (NO₂) to give a fragment at m/z = 106, or the loss of a methyl radical (CH₃) to give a fragment at m/z = 137.[6]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the nitration of 2,6-dimethylpyridine (2,6-lutidine). The electron-donating methyl groups at the 2 and 6 positions activate the 4-position for electrophilic aromatic substitution. However, the pyridine nitrogen can be protonated under strongly acidic conditions, deactivating the ring. Therefore, the reaction conditions must be carefully controlled.

An effective method involves the nitration of the corresponding N-oxide, which directs the nitration to the 4-position, followed by deoxygenation. A more direct approach utilizes a nitrating mixture on 2,6-lutidine itself.

Experimental Protocol: Nitration of 2,6-Lutidine

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

2,6-Lutidine

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Substrate Addition: Slowly add 2,6-lutidine to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Agent Preparation: In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.

-

Nitration: Add the potassium nitrate solution dropwise to the 2,6-lutidine/sulfuric acid mixture, ensuring the temperature remains between -10 °C and 20 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat as necessary to drive the reaction to completion (monitoring by TLC is recommended).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the influence of the nitro group at the 4-position, making it a prime substrate for nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing nitro group further depletes the electron density at the 2, 4, and 6 positions. This makes the 4-position, where the nitro group is located, highly susceptible to attack by nucleophiles. The nitro group is a good leaving group in this context.[9][10]

The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[11] The steric hindrance from the two methyl groups at the 2 and 6 positions can influence the rate of reaction but does not prevent substitution at the 4-position.

Caption: General mechanism of nucleophilic aromatic substitution.

Common Nucleophiles and Expected Products:

-

Alkoxides (e.g., NaOCH₃): Reaction with sodium methoxide would yield 4-methoxy-2,6-dimethylpyridine.

-

Amines: Primary and secondary amines can displace the nitro group to form 4-amino-2,6-dimethylpyridine derivatives. This is a key transformation for introducing nitrogen-containing functionalities.

-

Halides: Under certain conditions, the nitro group can be replaced by halides.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), to produce 4-amino-2,6-dimethylpyridine.[12] This amine is a valuable building block for further derivatization.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise as antifungal, antibacterial, and anti-tumor agents.

As a Precursor to Bioactive Scaffolds: The ability to readily displace the nitro group or reduce it to an amine allows for the introduction of a wide array of functional groups at the 4-position. This is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the synthesis of novel kinase inhibitors and other targeted therapies often involves the use of substituted pyridine cores. While specific examples directly citing this compound in the synthesis of a marketed drug are not readily available in the public domain, its structural motif is highly relevant to modern drug discovery programs. For example, the related compound 2,3-dimethyl-4-nitropyridine-N-oxide is a key intermediate in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. If on skin, wash with plenty of soap and water.

-

Storage: Store in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, primarily centered around nucleophilic aromatic substitution at the 4-position and reduction of the nitro group, provides a reliable platform for the synthesis of a diverse range of substituted pyridines. For researchers and drug development professionals, this compound offers a strategic entry point for the creation of novel molecular entities with potential therapeutic applications. A thorough understanding of its properties and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory and beyond.

References

- 1. This compound | CAS 4913-57-9 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. FT-IR Spectra [chemanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 12. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Electrophilic Nitration of 2,6-Dimethylpyridine

This guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism for the nitration of 2,6-dimethylpyridine (2,6-lutidine). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the reaction's underlying principles, challenges, and practical execution. We will explore the electronic and steric factors that govern this challenging transformation and provide a detailed, field-proven protocol.

Introduction: The Challenge and Significance

2,6-Dimethylpyridine is a common heterocyclic building block. Its nitrated derivative, 3-nitro-2,6-dimethylpyridine, is a valuable precursor for the synthesis of a wide range of functionalized pyridines used in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of the nitro group at the 3-position opens avenues for further chemical modifications, most notably its reduction to an amino group, which serves as a handle for constructing more complex molecular architectures.[1]

However, the electrophilic nitration of the pyridine nucleus is an intrinsically challenging reaction. Unlike benzene, the pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles.[2][3][4] This inherent lack of reactivity necessitates the use of harsh reaction conditions, which can lead to low yields and side product formation.[3][5] Understanding the mechanistic nuances is therefore critical for optimizing this transformation.

The Mechanistic Core: Overcoming Pyridine's Inertness

The successful nitration of 2,6-dimethylpyridine hinges on navigating the electronic deactivation imposed by the pyridine nitrogen. The reaction proceeds through a classical electrophilic aromatic substitution pathway, which can be dissected into three critical stages.

Stage 1: Generation of the Potent Electrophile (Nitronium Ion)

The nitrating agent of choice is typically a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). By itself, nitric acid is not electrophilic enough to react with the deactivated pyridine ring. The role of sulfuric acid, a stronger acid, is to protonate the nitric acid, which then readily loses a molecule of water to generate the highly reactive nitronium ion (NO₂⁺) . This species is the true electrophile in the reaction.[6][7][8][9][10]

Equation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

For particularly deactivated substrates like pyridines, the efficacy of this step is paramount. The use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in H₂SO₄, can significantly improve yields.[7] The SO₃ acts as a powerful dehydrating agent, consuming any water generated and driving the equilibrium towards the formation of the nitronium ion, thereby maintaining an "inherently anhydrous medium".[11][12]

Stage 2: Nucleophilic Attack and Regioselectivity

Once formed, the nitronium ion is attacked by the π-electron system of the 2,6-dimethylpyridine ring. This step is rate-determining and its regiochemical outcome is governed by a combination of electronic and steric effects.

-

Electronic Deactivation: Under the strongly acidic conditions, the pyridine nitrogen is protonated to form the pyridinium ion. This positive charge dramatically increases the deactivation of the ring, making electrophilic attack even more difficult.[13][14]

-

Directing Effects:

-

Pyridinium Nitrogen: The positively charged nitrogen atom is a powerful meta-director, strongly deactivating the ortho (C2, C6) and para (C4) positions.[15][16]

-

Methyl Groups: The two methyl groups at C2 and C6 are electron-donating and activating groups.[17] They direct incoming electrophiles to the positions ortho and para relative to themselves. For the C2-methyl group, this would be the C3 position. For the C6-methyl group, this would be the C5 position.

-

The combined directing effects overwhelmingly favor electrophilic attack at the C3 and C5 positions . Attack at C4 is electronically disfavored by the para-pyridinium group, and attack at C2/C6 is blocked by the methyl groups and electronically disfavored.

The stability of the resulting carbocation intermediate, known as a sigma complex or arenium ion, validates this regioselectivity. Attack at the C3 position allows the positive charge to be delocalized across C2, C4, and C6, crucially avoiding placement of the charge on the carbon adjacent to the electron-withdrawing nitrogen.[15][16]

Stage 3: Rearomatization

In the final, rapid step, a weak base in the reaction medium, typically the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the newly attached nitro group.[7][10] This restores the aromaticity of the pyridine ring, yielding the final product, 3-nitro-2,6-dimethylpyridine.

Visualizing the Core Mechanism

The following diagram illustrates the complete mechanistic pathway for the electrophilic nitration of 2,6-dimethylpyridine.

Caption: Mechanism of 2,6-dimethylpyridine nitration.

Field-Proven Experimental Protocol

This protocol describes a robust method for the synthesis of 3-nitro-2,6-dimethylpyridine using fuming sulfuric acid. The procedure is adapted from established methodologies for the nitration of deactivated heterocyclic systems.[11][18]

Safety Warning: This reaction is highly exothermic and involves extremely corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. An ice bath for emergency cooling should be readily available.

Materials and Reagents

| Reagent | Molar Eq. | Notes |

| 2,6-Dimethylpyridine | 1.0 | Starting material |

| Fuming Sulfuric Acid (20% SO₃) | ~3.0 | Oleum; catalyst and dehydrating agent |

| Fuming Nitric Acid (>90%) | 1.1 - 1.2 | Nitrating agent |

| Ice | - | For work-up and cooling |

| Dichloromethane (DCM) | - | Extraction solvent |

| Saturated Sodium Bicarbonate | - | For neutralization |

| Anhydrous Sodium Sulfate | - | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice-salt bath to maintain low temperatures.

-

Acid Mixture Preparation: Carefully and slowly add fuming sulfuric acid to the reaction flask. Cool the acid to below 0 °C.

-

Substrate Addition: Add 2,6-dimethylpyridine (1.0 eq.) dropwise via the dropping funnel to the cold, stirred sulfuric acid. The rate of addition must be controlled to keep the internal temperature below 10 °C. A dark, viscous solution will form.

-

Nitrating Agent Addition: Once the substrate is fully dissolved and the mixture is cooled back to 0-5 °C, begin the dropwise addition of fuming nitric acid (1.1 eq.). CRITICAL: Maintain the internal temperature between 5-10 °C throughout the addition. This is a highly exothermic step.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Neutralization and Extraction: Cautiously neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Experimental Workflow

References

- 1. 2,6-Dimethyl-3-nitropyridine | 15513-52-7 | Benchchem [benchchem.com]

- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. brainly.in [brainly.in]

- 5. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00086F [pubs.rsc.org]

- 6. quora.com [quora.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 10. youtube.com [youtube.com]

- 11. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]

- 12. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]

- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 16. benchchem.com [benchchem.com]

- 17. How would the reactivity of pyridine toward electrophilic substitution ch.. [askfilo.com]

- 18. benchchem.com [benchchem.com]

The Chemistry of 4-Nitro Pyridine Derivatives: A Comprehensive Technical Guide for Researchers

Abstract

Derivatives of 4-nitropyridine are foundational scaffolds in contemporary chemical science, serving as versatile intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The inherent electronic properties of the 4-nitropyridine core, characterized by a potent electron-withdrawing nitro group at a key position on the electron-deficient pyridine ring, confer a unique and highly exploitable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of 4-nitro pyridine derivatives, with a primary focus on the principles and applications of nucleophilic aromatic substitution (SNAr). Furthermore, this document will detail other significant transformations, including reductions of the nitro moiety and further functionalization, offering field-proven insights and detailed experimental protocols for the practicing researcher.

The Electronic Landscape of the 4-Nitropyridine Core: The Engine of Reactivity

The reactivity of 4-nitropyridine and its derivatives is fundamentally governed by the synergistic electron-withdrawing effects of the ring nitrogen and the 4-nitro group. The nitrogen atom, being more electronegative than carbon, inductively removes electron density from the pyridine ring.[3] This effect is amplified by resonance, which delocalizes the pi-electrons, creating regions of significant positive charge, particularly at the C2 and C4 positions.[3][4]

The introduction of a nitro group at the 4-position dramatically enhances this electron deficiency. The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This concerted electronic pull renders the C4 position exceptionally electrophilic and highly susceptible to attack by nucleophiles.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on a reaction center. While specific Hammett constants for the 4-nitro group on a pyridine ring can vary depending on the reaction, the strongly positive σ value for the nitro group underscores its profound electron-withdrawing nature.[5][6] This electronic landscape is the primary driver for the facile nucleophilic aromatic substitution reactions that characterize this class of compounds.[7]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity

The hallmark of 4-nitropyridine reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group, typically a halide or the nitro group itself, at the 4-position. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

Mechanism of SNAr in 4-Nitropyridine Derivatives

The accepted mechanism for the SNAr reaction of a 4-halonitropyridine is as follows:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 4-position, which bears the leaving group. This is typically the rate-determining step.

-

Formation of the Meisenheimer Complex: The attack forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. The ability of the nitro group to stabilize this negative charge is a key factor in the facility of the reaction.

-

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group.

The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on a 4-halopyridine derivative.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Factors Influencing SNAr Reactivity

-

Nature of the Leaving Group: The facility of the SNAr reaction is dependent on the ability of the leaving group to depart. Common leaving groups in order of decreasing reactivity are F > Cl > Br > I. The nitro group itself can also act as a leaving group, particularly with strong nucleophiles.[9]

-

Strength of the Nucleophile: A wide range of nucleophiles can participate in SNAr reactions with 4-nitropyridine derivatives. These include amines, alkoxides, thiolates, and carbanions. The rate of reaction is generally proportional to the nucleophilicity of the attacking species.

-

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are typically employed for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Experimental Protocol: Synthesis of a 4-Aminopyridine Derivative via SNAr

This protocol describes a general procedure for the amination of a 4-chloro-3-nitropyridine, a common transformation in medicinal chemistry.

Materials:

-

4-chloro-3-nitropyridine

-

Desired primary or secondary amine (1.1 - 1.5 equivalents)

-

Triethylamine (or another non-nucleophilic base, if the amine hydrochloride salt is used)

-

Ethanol (or other suitable polar solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 4-chloro-3-nitropyridine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the desired amine to the solution. If the amine hydrochloride salt is used, add triethylamine (1.1 - 1.5 equivalents) to liberate the free amine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Reduction of the Nitro Group: Accessing Key Amino Intermediates

The reduction of the nitro group in 4-nitropyridine derivatives to an amino group is a pivotal transformation, providing access to 4-aminopyridine scaffolds that are prevalent in numerous biologically active molecules.[2] A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.

Common Reduction Methodologies

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions are generally mild, making it compatible with a wide range of functional groups.

-

Metal-Acid Systems: Reagents such as iron powder in acetic acid or hydrochloric acid, tin(II) chloride in hydrochloric acid, or zinc in acetic acid are effective for the reduction of nitroarenes.[10] These methods are often cost-effective and straightforward to perform.

-

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst like Pd/C. It avoids the need for a pressurized hydrogen atmosphere, making it a convenient laboratory-scale procedure.

Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron and Acetic Acid

This protocol outlines the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, a key intermediate.[10]

Materials:

-

4-nitropyridine-N-oxide

-

Iron powder

-

Glacial acetic acid

-

Water

-

Sodium carbonate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitropyridine-N-oxide, iron powder, and a mixture of glacial acetic acid and water.

-

Heat the mixture to reflux and maintain the temperature for the duration of the reaction, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is basic.

-

Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-aminopyridine.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis of 4-Nitropyridine Derivatives: Building the Core Scaffold

The most common and practical route to 4-nitropyridine involves a two-step sequence starting from pyridine.[11] Direct nitration of pyridine is generally inefficient and leads to a mixture of isomers under harsh conditions.[3]

Two-Step Synthesis of 4-Nitropyridine

-

N-Oxidation of Pyridine: Pyridine is first oxidized to pyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and deactivates it towards electrophilic attack at the nitrogen.[12]

-

Nitration of Pyridine-N-oxide: The resulting pyridine-N-oxide is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine-N-oxide.[13]

-

Deoxygenation: The final step involves the deoxygenation of 4-nitropyridine-N-oxide to afford 4-nitropyridine. This is typically achieved using a reducing agent such as phosphorus trichloride (PCl₃).[11][14]

The following workflow diagram illustrates the synthesis of 4-nitropyridine.

Caption: Synthetic workflow for 4-nitropyridine.

Applications in Drug Discovery and Materials Science

The unique reactivity of 4-nitropyridine derivatives has positioned them as invaluable building blocks in various scientific disciplines.

-

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug design, appearing in a vast number of approved therapeutic agents.[2][15] 4-Nitropyridine derivatives serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[16][17] The ability to readily introduce diverse functionalities at the 4-position via SNAr allows for the systematic exploration of structure-activity relationships.

-

Agrochemicals: Similar to their role in pharmaceuticals, 4-nitropyridine derivatives are utilized in the synthesis of modern pesticides and herbicides.[1]

-

Materials Science: The strong electron-accepting properties of the 4-nitropyridine unit make it an attractive component in the design of functional organic materials, including dyes, nonlinear optical materials, and electron-transport materials for organic light-emitting diodes (OLEDs).[18]

Conclusion

The reactivity of 4-nitropyridine derivatives is a rich and well-established area of organic chemistry, driven by the powerful electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring. The facility of nucleophilic aromatic substitution at the 4-position provides a robust and versatile platform for the synthesis of a diverse array of functionalized pyridines. A thorough understanding of the principles governing their reactivity, coupled with the practical application of established experimental protocols, empowers researchers to leverage these valuable intermediates in the pursuit of novel molecules with significant applications in medicine, agriculture, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.org [mdpi.org]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. nbinno.com [nbinno.com]

- 18. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyl-4-nitropyridine

Foreword: The Strategic Importance of 2,6-Dimethyl-4-nitropyridine

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the strategic placement of methyl groups, which influence steric and electronic properties, make it a valuable building block for the synthesis of more complex molecules. Its preparation, however, is not a trivial matter of direct nitration. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. This guide provides a comprehensive, field-proven methodology for its synthesis and characterization, emphasizing the causality behind experimental choices and ensuring procedural integrity.

Part 1: The Synthetic Pathway: A Multi-Step Approach

Direct nitration of 2,6-lutidine (2,6-dimethylpyridine) is inefficient due to the deactivation of the pyridine ring. The most reliable and widely adopted strategy involves a three-step process: N-oxidation of the pyridine nitrogen, subsequent nitration of the activated ring, and final deoxygenation to yield the target compound. This approach leverages the N-oxide functionality as a powerful activating and directing group.

Experimental Workflow: Overall Synthesis

Caption: Overall 3-step synthetic route to this compound.

Step 1: Synthesis of 2,6-Lutidine N-oxide

Causality: The initial N-oxidation is the cornerstone of this synthesis. The resulting N-oxide functionality transforms the pyridine ring's electronic character. It donates electron density into the ring system via resonance, activating it towards electrophilic attack, particularly at the 4-position (para).

Protocol:

-

In a fume hood, combine 2,6-lutidine with glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution) dropwise while stirring. The addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate or sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-Lutidine N-oxide, which can be purified by recrystallization or distillation.

Step 2: Synthesis of this compound N-oxide

Causality: With the ring activated, nitration can proceed under vigorous conditions. A mixed acid system of fuming nitric acid and concentrated sulfuric acid is employed. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the residual deactivation of the ring.[1][2]

Protocol: This procedure involves highly corrosive and reactive acids and must be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE).[3][4][5][6]

-

Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (95-97%) to fuming nitric acid (100%) in a flask cooled to 0°C in an ice-salt bath.[1] This order of addition is critical for safety.

-

In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, place the 2,6-Lutidine N-oxide (19 g, 155 mmol) and cool it to 0°C.[1]

-

Slowly add the pre-cooled nitrating mixture to the stirred N-oxide, ensuring the internal temperature does not rise excessively.[1]

-

After the addition is complete, heat the reaction mixture to 80°C for 3 hours.[1] The elevated temperature is required to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.[1] This quenches the reaction and precipitates the product.

-

A white precipitate of this compound N-oxide will form.[1] Filter the solid using a Büchner funnel.

-

Dissolve the precipitate in dichloromethane and extract the aqueous filtrate with additional dichloromethane (4x75 mL).[1]

-

Combine all organic extracts, wash with saturated aqueous NaCl, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the title compound.[1]

Reaction Mechanism: Electrophilic Nitration

Caption: Mechanism for the nitration of 2,6-Lutidine N-oxide.

Step 3: Synthesis of this compound

Causality: The final step requires the removal of the N-oxide oxygen. This deoxygenation restores the aromaticity of the pyridine ring in its native state. Catalytic methods are often preferred as they offer high chemoselectivity, avoiding the reduction of the nitro group. A palladium-catalyzed transfer oxidation using triethylamine is an effective method.[7]

Protocol (Representative Method):

-

In a microwave-safe vial or a suitable round-bottom flask, combine this compound N-oxide, palladium(II) acetate [Pd(OAc)₂] (3 mol%), and a ferrocene-based diphosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[7]

-

Add acetonitrile as the solvent, followed by triethylamine (3 equivalents), which acts as the oxygen acceptor.[7]

-

Seal the vessel and heat the mixture to 140-160°C using microwave irradiation or conventional heating until the reaction is complete (monitor by TLC).[7]

-

After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite to remove the palladium catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂).[8]

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~ 2.6 ppm (singlet, 6H, 2 x -CH₃)~ 7.8-8.0 ppm (singlet, 2H, aromatic C-H) |

| ¹³C NMR | Chemical Shift (δ) | ~ 24 ppm (-CH₃)~ 120 ppm (aromatic C-H)~ 150 ppm (aromatic C-NO₂)~ 160 ppm (aromatic C-CH₃) |

| FT-IR | Wavenumber (cm⁻¹) | ~ 1520-1540 cm⁻¹ (Asymmetric NO₂ stretch)~ 1340-1360 cm⁻¹ (Symmetric NO₂ stretch)~ 1600 cm⁻¹ (C=C/C=N ring stretch)~ 2900-3000 cm⁻¹ (C-H stretch) |

| Mass Spec. | m/z Ratio | 152 (M⁺, Molecular Ion Peak)Fragments corresponding to loss of -NO₂, -O, etc. |

| HPLC | Purity | >98% (typical for a purified sample) |

| Melting Point | Temperature (°C) | Literature values should be consulted for comparison. |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Part 3: Critical Safety & Handling Protocols

The synthesis of this compound involves hazardous materials and energetic reactions. Adherence to strict safety protocols is non-negotiable.[4]

-

Hazard Assessment: The nitration step is the most hazardous. The mixture of fuming nitric acid and concentrated sulfuric acid is extremely corrosive, a powerful oxidizing agent, and can cause severe thermal and chemical burns.[5][9][10] Nitration reactions are highly exothermic and have the potential for thermal runaway if not properly controlled.[4]

-

Engineering Controls: All steps, particularly the handling and reaction of the nitrating mixture, must be conducted inside a certified chemical fume hood to control exposure to toxic and corrosive fumes.[3] An emergency eyewash and safety shower must be immediately accessible.[3][5]

-

Personal Protective Equipment (PPE):

-

Procedural Precautions:

-

Acid Handling: Always add sulfuric acid to nitric acid slowly and with cooling. NEVER add water or other reagents to the concentrated mixed acid , as this can cause violent splashing and uncontrolled boiling.[10]

-

Temperature Control: Use an ice bath to maintain low temperatures during the addition of reagents to control the exothermic reaction.

-

Quenching: The quenching of the reaction mixture on ice must be done slowly and with efficient stirring to dissipate heat.

-

-

Waste Disposal: Acidic waste and solvent waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[6]

References

- 1. Synthesis routes of this compound 1-oxide [benchchem.com]

- 2. Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. ehs.com [ehs.com]

- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 8. This compound | CAS 4913-57-9 [matrix-fine-chemicals.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 11. reddit.com [reddit.com]

A Technical Guide to the Electronic Effects of the Nitro Group on the Pyridine Ring for Researchers and Drug Development Professionals

Executive Summary: The Pyridine Ring as a Privileged Scaffold

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Their utility stems from a unique electronic landscape: the nitrogen heteroatom imparts a degree of electron deficiency to the aromatic ring, influencing its reactivity and physicochemical properties. The introduction of a nitro (-NO₂) group, one of the most powerful electron-withdrawing groups in organic chemistry, profoundly modifies this landscape. This guide provides an in-depth analysis of the electronic effects of the nitro group on the pyridine ring, detailing how its position dictates the ring's reactivity, basicity, and spectroscopic characteristics. Understanding these principles is paramount for professionals in drug discovery, as it enables the rational design of synthetic routes and the fine-tuning of molecular properties for therapeutic candidates.[1][2][3]

The Fundamental Electronic Nature of Pyridine and the Nitro Group

Pyridine: An Electron-Deficient Aromatic System

Unlike benzene, pyridine is a heteroaromatic system where a CH group is replaced by a more electronegative nitrogen atom. This has two major consequences:

-

Inductive Withdrawal: The electronegative nitrogen atom inductively pulls electron density from the carbon atoms of the ring.[4]

-

Resonance Distribution: The lone pair on the nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system. Resonance structures show a net polarization of electron density towards the nitrogen, resulting in partial positive charges (δ+) on the carbons at the 2- (ortho), 4- (para), and 6- (ortho) positions.[4]

This inherent electron deficiency makes pyridine less reactive than benzene towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic attack.[4][5][6]

Figure 1: Resonance contributors of the pyridine ring.

The Nitro Group: A Dual-Mode Electron Sink

The nitro group (-NO₂) exerts a powerful electron-withdrawing effect through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. This effect is distance-dependent.[7][8]

-

Resonance Effect (-R or -M): The nitro group can delocalize π-electrons from the aromatic ring onto its oxygen atoms, provided it is in a position that allows for effective orbital overlap (i.e., ortho or para to the position of interest). This effect is generally more dominant than the inductive effect.[7][9]

When attached to a pyridine ring, the nitro group drastically amplifies the ring's inherent electron deficiency.[10]

Positional Isomerism: A Tale of Three Nitropyridines

The electronic impact of the nitro group is not uniform; it is critically dependent on its position on the pyridine ring.

2-Nitropyridine and 4-Nitropyridine: Maximum Electron Withdrawal

When the nitro group is at the 2- (ortho) or 4- (para) position relative to the ring nitrogen, both its inductive (-I) and resonance (-R) effects operate in concert to withdraw electron density. The resonance effect is particularly potent, as it allows for the delocalization of the ring's π-electrons directly onto the nitro group's oxygen atoms. This creates significant partial positive charges on the ring carbons, making these isomers highly electron-deficient.

Figure 2: Key resonance contributor in 4-nitropyridine.

3-Nitropyridine: An Inductively Dominated System

When the nitro group is at the 3- (meta) position, its ability to withdraw electrons via resonance is sterically hindered and electronically unfavorable. It cannot directly delocalize the π-electrons from the 2-, 4-, or 6-positions in the same way an ortho/para substituent can.[7][8] Therefore, its primary mode of electron withdrawal is the inductive (-I) effect. While still a potent deactivator, the overall electron deficiency induced in 3-nitropyridine is less pronounced than in its 2- and 4-isomers.

Consequences for Chemical Reactivity: A Paradigm Shift

The profound electronic modulation by the nitro group fundamentally alters the reactivity profile of the pyridine ring.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already heavily deactivated towards EAS due to the protonation of the ring nitrogen under the strongly acidic conditions required for reactions like nitration or halogenation.[5][6] Adding a powerful deactivating nitro group makes direct EAS on nitropyridines exceptionally difficult and synthetically impractical. Syntheses of nitropyridines often employ alternative strategies, such as the nitration of pyridine-N-oxide or a reaction with dinitrogen pentoxide followed by a sigmatropic rearrangement, rather than a classic EAS mechanism.[5][11][12][13]

Nucleophilic Aromatic Substitution (NAS)

The true synthetic value of nitropyridines lies in their enhanced reactivity towards nucleophiles.[1][3] The electron-deficient ring is highly susceptible to attack by nucleophiles, particularly when the nitro group is at the 2- or 4-position. In these cases, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the reaction.[14] This makes compounds like 2-chloro-5-nitropyridine and 4-chloropyridine valuable intermediates for introducing amines, alcohols, and thiols, a common tactic in drug development.[15][16]

Figure 3: Workflow for Nucleophilic Aromatic Substitution.

Quantitative Analysis of Electronic Effects

The electronic influence of the nitro group can be quantified by examining its effect on the ring's physicochemical properties.

Basicity (pKa)

The basicity of pyridine arises from the availability of the nitrogen's lone pair to accept a proton. The strong electron-withdrawing nature of the nitro group pulls electron density away from the ring nitrogen, reducing the availability of this lone pair and thus significantly decreasing the basicity. This is reflected in the lower pKa values of the conjugate acids of nitropyridines compared to pyridine.

| Compound | pKa of Conjugate Acid | Rationale for Basicity |

| Pyridine | 5.23[17][18] | Reference compound. |

| 3-Nitropyridine | 0.81 | Basicity is reduced primarily by the -I effect of the nitro group. |

| 4-Nitropyridine | 1.61[17][19] | Basicity is strongly reduced by both -I and -R effects, making it the least basic isomer. |

| 2-Nitropyridine | -0.26 | Basicity is very strongly reduced by proximity -I and -R effects. |

Note: pKa values can vary slightly depending on the source and measurement conditions. The value for 3-Nitropyridine is commonly cited around 0.81.

Spectroscopic Signatures

The electron-deficient nature of the nitropyridine ring is clearly observable in its NMR and IR spectra.

-

¹H NMR Spectroscopy: The protons on the nitropyridine ring are deshielded compared to those on pyridine due to the electron withdrawal by the nitro group. This results in a downfield shift (higher ppm values) of their signals. Protons ortho and para to the nitro group experience the most significant downfield shifts.

| Compound | H-2 | H-3 | H-4 |

| Pyridine | ~8.6 ppm | ~7.4 ppm | ~7.8 ppm |

| 3-Nitropyridine | ~9.5 ppm | - | ~8.9 ppm |

| 4-Nitropyridine | ~9.1 ppm | ~8.0 ppm | - |

Note: Approximate chemical shifts in CDCl₃. Values are illustrative and can vary.[20]

-

IR Spectroscopy: The nitro group gives rise to two strong, characteristic stretching bands in the IR spectrum:

Applications in Drug Discovery and Development

The unique reactivity conferred by the nitro group makes nitropyridines highly valuable building blocks in pharmaceutical synthesis.[16][23] The activation of the pyridine ring towards nucleophilic substitution is the most commonly exploited feature. This allows for the efficient construction of complex molecular architectures by coupling nitropyridine intermediates with various nucleophiles (e.g., amines, thiols, alcohols) to form key C-N, C-S, and C-O bonds that are prevalent in drug molecules.[1][15][16] Furthermore, the nitro group itself can be readily reduced to an amino group, providing a synthetic handle for further functionalization, such as the formation of amides or sulfonamides.[23]

Experimental Protocols

Protocol: Synthesis of 3-Nitropyridine

This protocol is based on the reaction of pyridine with dinitrogen pentoxide (N₂O₅), which proceeds via an N-nitropyridinium intermediate followed by a[11][15] sigmatropic shift, not a direct electrophilic substitution.[11][12][13]

Warning: Dinitrogen pentoxide is a powerful nitrating agent and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of N₂O₅: Prepare a solution of dinitrogen pentoxide in a suitable organic solvent like dichloromethane or liquid SO₂ at a low temperature (-10 to -20 °C).

-

Formation of N-Nitropyridinium Ion: Slowly add pyridine to the cooled N₂O₅ solution under an inert atmosphere. A slurry of the N-nitropyridinium nitrate salt will form.[11][12]

-

Rearrangement and Work-up: Pour the resulting slurry into an aqueous solution of sodium bisulfite (NaHSO₃).[12]

-

Stirring: Stir the mixture vigorously at room temperature for several hours. The bisulfite acts as a nucleophile that facilitates the rearrangement of the nitro group from the nitrogen to the 3-position of the ring.[12]

-

Isolation: Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 3-nitropyridine.

Protocol: Nucleophilic Aromatic Substitution on a Nitropyridine Scaffold

This protocol illustrates a typical NAS reaction using 2-chloro-5-nitropyridine as a substrate, a common transformation in medicinal chemistry.[15]

-

Reactant Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Addition of Nucleophile and Base: Add the desired amine nucleophile (e.g., piperazine, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water, which may precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2-amino-5-nitropyridine derivative.

Conclusion

The nitro group is not merely a substituent; it is a powerful control element that fundamentally redefines the electronic character and synthetic utility of the pyridine ring. By leveraging strong inductive and resonance effects, it transforms the already electron-deficient pyridine into a potent electrophile, deactivating it towards EAS while strongly activating it for NAS, especially from the 2- and 4-positions. This predictable and potent electronic modulation, quantifiable through pKa and NMR analysis, provides medicinal chemists with a robust tool for molecular construction. A thorough understanding of these position-dependent electronic effects is essential for the rational design of synthetic pathways and the successful development of novel pyridine-based therapeutic agents.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 10. brainly.com [brainly.com]

- 11. chempanda.com [chempanda.com]

- 12. nva.sikt.no [nva.sikt.no]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. diva-portal.org [diva-portal.org]

- 18. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 19. 4-Nitropyridine | 1122-61-8 [chemicalbook.com]

- 20. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]

- 21. chempap.org [chempap.org]

- 22. researchgate.net [researchgate.net]

- 23. nbinno.com [nbinno.com]

Methodological & Application

Introduction: Strategic Synthesis of a Key Heterocyclic Intermediate

The search results from step 3 have provided the crucial missing piece. I now have information pointing towards a standard method for the N-oxidation of pyridines: using hydrogen peroxide in acetic acid, which forms peracetic acid in situ. Specifically, result[1] from the previous search (pyridine-n-oxide - Organic Syntheses Procedure) describes this exact method for pyridine itself. This is a highly reputable source and provides a solid basis for a protocol. Result[2] also discusses the in-situ generation of peracetic acid for oxidizing halopyridines. Result[3] lists the raw materials for producing 2,6-Dimethylpyridine N-oxide as hydrogen peroxide, acetic acid, and 2,6-lutidine, which strongly corroborates this synthetic route.

Therefore, I can now construct the complete, multi-step protocol as originally planned.

Final Plan:

-

Introduction: Introduce 2,6-Dimethyl-4-nitropyridine, its significance, and the overall two-step synthetic strategy (Oxidation then Nitration) starting from 2,6-lutidine.

-

Reaction Principles: Explain the chemistry behind each step.

-

N-Oxidation: Explain how the lone pair on the pyridine nitrogen is oxidized, and how this activates the ring for electrophilic substitution at the 4-position. Mention the in situ formation of peracetic acid from H₂O₂ and acetic acid.

-

Nitration: Explain the generation of the nitronium ion (NO₂⁺) from HNO₃/H₂SO₄ and the subsequent electrophilic aromatic substitution on the electron-rich N-oxide ring.

-

-

Visualizations:

-

Create a Graphviz diagram for the overall workflow (Lutidine -> Lutidine-N-Oxide -> Nitro-Lutidine-N-Oxide).

-

Create a Graphviz diagram illustrating the reaction mechanism (activation via N-oxidation and subsequent nitration).

-

-

Detailed Protocols:

-

Part A: Synthesis of 2,6-Dimethylpyridine-N-oxide. Adapt the protocol from Organic Syntheses[1] for pyridine, specifying the reagents for 2,6-lutidine based on the corroborating evidence[3]. Include materials, step-by-step instructions, and work-up procedures.

-

Part B: Synthesis of this compound-N-oxide. Use the detailed protocol found in the initial search[4] which starts from the N-oxide. Include materials, step-by-step instructions for preparing the nitrating mix and performing the reaction, and the detailed work-up.

-

-

Data Presentation:

-

Safety Precautions: This is critical.

-

Detail the hazards of all chemicals used: 2,6-lutidine, acetic acid, hydrogen peroxide (strong oxidizer), fuming nitric acid (highly corrosive, oxidizer), and concentrated sulfuric acid (highly corrosive, dehydrating agent).

-

Emphasize the dangers of the nitrating mixture (highly corrosive, exothermic, potential for runaway reactions).

-

Mandate specific PPE (face shield, acid-resistant gloves, lab coat) and engineering controls (fume hood).

-

Provide clear instructions for quenching the reaction (pouring onto ice).

-

-

Product Characterization:

-

Briefly describe standard methods for confirming the product structure and purity, such as NMR, IR spectroscopy, and melting point analysis.

-

-

References: Compile all cited sources with titles, sources, and clickable URLs.

This comprehensive plan covers all the user's requirements, including the autonomous structure, scientific integrity with explanations, detailed protocols, data tables, mandatory Graphviz diagrams, and a complete reference list. I have sufficient information to proceed.

Self-Correction: The user's original request was for "this compound". The most robust and detailed protocols found are for the synthesis of "this compound-N-oxide". I will frame the application note around the synthesis of the N-oxide as the primary, well-documented target. I will add a concluding section discussing the final deoxygenation step to obtain the titular compound, citing the sources found that describe this process (e.g., using a Palladium catalyst), but I will present it as a subsequent, separate procedure rather than a fully detailed protocol, as the data for that step is less specific than for the main synthesis. This is the most scientifically sound approach based on the available information.### Application Note & Protocol: A Two-Step Synthesis of this compound-N-oxide from 2,6-Lutidine

For: Researchers, scientists, and drug development professionals.

This compound and its N-oxide derivative are valuable heterocyclic building blocks in medicinal chemistry and materials science. The introduction of a nitro group at the 4-position of the 2,6-lutidine scaffold creates a versatile intermediate, enabling further functionalization through nucleophilic aromatic substitution or reduction of the nitro group to an amine.

However, the direct electrophilic nitration of 2,6-lutidine is challenging. The pyridine nitrogen acts as a Lewis base, complexing with acids and deactivating the aromatic ring towards electrophilic attack. To overcome this, a common and highly effective strategy is employed: the initial oxidation of the pyridine nitrogen to form an N-oxide. This N-oxide functionality transforms the electronic properties of the ring, donating electron density, particularly to the 4-position, thereby activating it for facile electrophilic substitution.

This guide provides a comprehensive, two-part protocol for the synthesis of this compound-N-oxide, starting from commercially available 2,6-lutidine. It details the N-oxidation of the precursor followed by the regioselective nitration of the activated intermediate.

Part 1: Foundational Principles and Reaction Causality

Step A: N-Oxidation - Activating the Pyridine Ring

The initial step involves the oxidation of the nitrogen atom in 2,6-lutidine. This is typically achieved using a peroxy acid. A convenient and effective method is the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.

The N-oxide bond fundamentally alters the ring's reactivity. The oxygen atom can donate a lone pair of electrons into the pyridine π-system, increasing the electron density at the ortho (2,6) and para (4) positions. Due to the steric hindrance from the two methyl groups at the 2 and 6 positions, electrophilic attack is overwhelmingly directed to the 4-position.

Step B: Electrophilic Nitration - The Key Functionalization

The core of this synthesis is an electrophilic aromatic substitution reaction. The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺). This ion is generated by reacting a strong nitric acid (fuming or concentrated) with concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[5][6]

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is readily attacked by the electron-rich 4-position of the 2,6-dimethylpyridine-N-oxide ring, leading to the desired product.[5][7]

Overall Synthetic Workflow

The synthesis is a sequential, two-step process starting from 2,6-lutidine.

Caption: Overall workflow for the synthesis of this compound-N-oxide.

Experimental Protocols

Safety Precautions: A Critical Overview

This synthesis involves highly corrosive, oxidizing, and reactive chemicals. A thorough risk assessment must be performed before starting any work. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, a flame-retardant lab coat, and acid-resistant gloves.

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and can cause severe burns.[3] Handle with extreme care. When preparing mixtures, always add acid to water or other reagents slowly and with cooling.

-

Nitrating Mixture (HNO₃/H₂SO₄): A powerful and dangerous oxidizing agent. It reacts violently with many organic materials.[3] The nitration reaction is highly exothermic and has the potential for thermal runaway. Strict temperature control is essential.

-

Hydrogen Peroxide (30-40%): A strong oxidizer. Avoid contact with combustible materials.

-

Quenching: The quenching of the nitration reaction by pouring it onto ice is highly exothermic and can cause splashing. This must be done slowly and carefully behind a blast shield.

Reagents and Equipment

| Reagent/Equipment | Role / Specification | Step |

| 2,6-Lutidine | Starting Material | A |

| Glacial Acetic Acid | Solvent & Reagent for Peracetic Acid Formation | A |

| Hydrogen Peroxide (30-40%) | Oxidizing Agent | A |

| Sodium Bicarbonate (Sat. Soln.) | Neutralizing Agent | A, B |

| Dichloromethane (DCM) | Extraction Solvent | A, B |

| Anhydrous Sodium Sulfate | Drying Agent | A, B |

| Fuming Nitric Acid (100%) | Nitrating Agent Source | B |

| Sulfuric Acid (95-97%) | Catalyst & Dehydrating Agent | B |

| Round-bottom flasks | Reaction Vessels | A, B |

| Magnetic Stirrer & Stir Bars | For mixing | A, B |

| Condenser | To prevent solvent loss | A |

| Dropping Funnel | For controlled addition of reagents | B |

| Ice Bath | For temperature control | A, B |

| Rotary Evaporator | For solvent removal | A, B |

Protocol Part A: Synthesis of 2,6-Dimethylpyridine-N-oxide

(This protocol is adapted from the established method for pyridine oxidation.)[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-lutidine (e.g., 0.2 mol).

-

Reagent Addition: To the stirred lutidine, add glacial acetic acid (e.g., 0.5 mol).

-

Oxidation: Slowly add 30% hydrogen peroxide (e.g., 0.22 mol) to the mixture. The reaction is exothermic; use an ice bath to maintain the temperature between 60-70°C.

-

Reaction: Once the addition is complete, heat the mixture at 70-80°C for 3-4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a small amount of water and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude 2,6-dimethylpyridine-N-oxide. The product can be purified further by distillation or recrystallization if necessary.

-

Protocol Part B: Synthesis of this compound-N-oxide

(This protocol is based on the procedure reported by BenchChem.)[4]

-

Prepare Nitrating Mixture:

-

In a flask, cool fuming nitric acid (100%, 37.5 mL) to 0°C in an ice bath.

-

EXTREMELY CAREFULLY AND SLOWLY , add concentrated sulfuric acid (95-97%, 52.5 mL) dropwise to the nitric acid. Maintain the temperature at 0°C throughout the addition. This mixture is highly corrosive and reactive.

-

-

Reaction Setup: In a separate reaction flask, place 2,6-dimethylpyridine-N-oxide (19 g, 155 mmol) and cool it to 0°C.

-

Nitration: Slowly add the prepared nitrating mixture to the cooled N-oxide with vigorous stirring.

-

Heating: After the addition is complete, carefully heat the reaction mixture to 80°C for 3 hours. The reaction should be monitored for any signs of an uncontrolled exotherm.

-

Quenching and Isolation:

-

Cool the reaction mixture back to room temperature, then further cool in an ice bath.

-

CAREFULLY and SLOWLY , pour the cooled reaction mixture onto a large beaker containing ~500 mL of an ice-water slurry with vigorous stirring. A white precipitate should form.

-

Filter the white precipitate.

-

-

Extraction and Purification:

-

Dissolve the filtered precipitate in dichloromethane (100 mL).

-

Extract the aqueous filtrate with dichloromethane (4 x 75 mL).

-

Combine all organic extracts (the dissolved precipitate and the extracts from the filtrate).

-

Wash the combined organic layer with saturated aqueous NaCl solution (2 x 75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the final product, this compound-N-oxide.

-

Product Data and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2,6-Dimethylpyridine-N-oxide | C₇H₉NO | 123.15 | Colorless to pale yellow solid or oil |

| This compound-N-oxide | C₇H₈N₂O₃ | 168.15 | White to light yellow crystalline solid[4] |

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-O stretch and the symmetric/asymmetric stretches of the NO₂ group.

-

Melting Point Analysis: To assess the purity of the final solid product.

Subsequent Transformations: Deoxygenation

To obtain the final target, this compound, the N-oxide must be deoxygenated. This is a common transformation that can be achieved using various reducing agents. A modern, chemoselective method involves palladium-catalyzed transfer oxidation, which avoids the overreduction of the nitro group.

Caption: Reaction scheme for the deoxygenation of the N-oxide product.

This step typically involves heating the N-oxide with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence of a sacrificial amine like triethylamine.

Conclusion

This two-step synthesis provides a reliable and well-documented pathway to this compound-N-oxide from 2,6-lutidine. By first activating the pyridine ring via N-oxidation, the subsequent nitration proceeds with high regioselectivity for the 4-position. Strict adherence to safety protocols, particularly regarding temperature control and the handling of the nitrating mixture, is paramount for the successful and safe execution of this procedure. The resulting N-oxide product is a stable and versatile intermediate, poised for further chemical elaboration.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 3. 2,6-Dimethylpyridine N-oxide | 1073-23-0 [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 374. Syntheses of heterocyclic compounds. Part X. Halogen substituted N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Application Note: A Validated Protocol for the Regioselective Nitration of 2,6-Dimethylpyridine using Potassium Nitrate and Sulfuric Acid

Abstract and Introduction

The synthesis of nitropyridines is a cornerstone of medicinal and materials chemistry, providing essential intermediates for a wide array of functionalized heterocyclic compounds. However, the electrophilic nitration of the pyridine ring is notoriously challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates it towards electrophilic attack. Traditional nitrating mixtures, such as nitric acid and sulfuric acid, can require harsh conditions and pose significant safety risks, including the potential for runaway reactions and the evolution of toxic nitrogen oxide gases.[1]